Rhodoquinone
説明
Significance of Rhodoquinone in Anaerobic Metabolism
The primary importance of this compound lies in its adaptation to anaerobic respiration. researchgate.net In environments with limited oxygen, certain organisms, including parasitic helminths, some bacteria, and protists, switch to an alternative metabolic strategy that utilizes different terminal electron acceptors. nih.govnih.gov this compound is central to this process, particularly in a pathway involving fumarate (B1241708) reduction. asm.orgresearchgate.net
The key to this compound's function is its lower redox potential compared to ubiquinone (−63 mV for RQ versus +110 mV for UQ). elifesciences.orgnih.gov This lower potential enables the transfer of electrons from Complex I (NADH dehydrogenase) to this compound, and subsequently, the reduced form, rhodoquinol (RQH2), donates these electrons to Complex II, which then functions as a fumarate reductase. researchgate.netelifesciences.org This reaction, the reduction of fumarate to succinate (B1194679), allows for the reoxidation of NADH to NAD+, maintaining the cell's redox balance and enabling continued ATP synthesis via the ETC, even without oxygen. asm.orgelifesciences.org
This metabolic flexibility is a significant survival advantage for organisms that inhabit hypoxic or anoxic environments, such as the gut of a host organism for parasitic worms. nih.govelifesciences.org Notably, this compound is not synthesized or utilized by mammals, making its biosynthetic pathway a promising target for the development of anthelmintic drugs. wikipedia.orgasm.orgnih.gov Recent research has also identified the presence of this compound in specific mammalian tissues that experience low-oxygen conditions, suggesting a potential role in protecting cells from hypoxia. umassmed.edu
Comparative Overview of Quinone Electron Carriers
Quinones are a class of lipid-soluble molecules that act as mobile electron carriers within the hydrophobic core of cellular membranes, shuttling electrons between large protein complexes of the electron transport chain. wikipedia.orgnih.gov Besides this compound and ubiquinone, other important quinones include menaquinone (Vitamin K2) and plastoquinone. dal.cawikipedia.org The structural variations among these quinones lead to differences in their redox potentials, adapting them to specific metabolic roles. wikipedia.org
Key Differences Between this compound and Ubiquinone:
The most significant distinction between this compound and ubiquinone is a single substitution on the benzoquinone ring: this compound has an amino group (-NH2), whereas ubiquinone has a methoxy (B1213986) group (-OCH3) at the same position. asm.orgnih.gov This seemingly minor structural change is responsible for the substantial difference in their redox potentials and, consequently, their distinct functions in cellular respiration. elifesciences.orgnih.gov
| Feature | This compound (RQ) | Ubiquinone (UQ) |
| Primary Function | Electron carrier in anaerobic respiration researchgate.net | Electron carrier in aerobic respiration asm.orgoup.com |
| Terminal Electron Acceptor | Fumarate dal.caresearchgate.net | Oxygen nih.gov |
| Redox Potential | -63 mV elifesciences.orgnih.gov | +110 mV elifesciences.orgnih.gov |
| Key Structural Difference | Amino group (-NH2) on the benzoquinone ring asm.orgnih.gov | Methoxy group (-OCH3) on the benzoquinone ring asm.orgnih.gov |
| Metabolic Role | Enables fumarate reduction to succinate asm.orgelifesciences.org | Shuttles electrons from Complex I/II to Complex III yuntsg.com |
| Presence in Mammals | Generally absent, but recently detected in specific hypoxic tissues asm.orgumassmed.edu | Ubiquitous oup.com |
Structure
2D Structure
特性
CAS番号 |
5591-74-2 |
|---|---|
分子式 |
C58H89NO3 |
分子量 |
848.3 g/mol |
IUPAC名 |
2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |
InChIキー |
WDVDSFZLRFLVJT-AVRCVIBKSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
異性体SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
他のCAS番号 |
5591-74-2 |
同義語 |
hodoquinone rhodoquinone 9 |
製品の起源 |
United States |
Evolutionary Biology and Phylogenetic Distribution of Rhodoquinone
Taxa Exhibiting Rhodoquinone Synthesis and Utilization
The ability to synthesize and utilize this compound is not widespread among living organisms and is found in a patchy distribution across both prokaryotic and eukaryotic lineages. This distribution suggests a complex evolutionary history involving adaptation to low-oxygen environments.
Prokaryotic Lineages
In the prokaryotic domain, this compound is primarily found in certain groups of bacteria, and notably, it has not been identified in any archaea. nih.gov The presence of RQ is strongly correlated with the ability to perform anaerobic respiration using fumarate (B1241708) as a terminal electron acceptor. researchgate.net
The synthesis of RQ in bacteria is dependent on the presence of the rquA gene. researchgate.netplos.org This gene encodes an enzyme that converts ubiquinone (UQ), the common electron carrier in aerobic respiration, into this compound. researchgate.netresearchgate.net The rquA gene is rare among bacteria and is found sporadically in several orders of Proteobacteria, including:
Alphaproteobacteria: Notably in Rhodospirillum rubrum, where RQ was first discovered, and other members of the Rhodospirillaceae family. researchgate.nettandfonline.com It is also found in some species within the Rhizobiales and Rhodobacterales orders. nih.gov
Betaproteobacteria: Found in orders such as Burkholderiales and Rhodocyclales. nih.gov
Gammaproteobacteria: Identified in the order Neisseriales. nih.gov
Magnetococcales: This group of magnetotactic bacteria also possesses the genetic machinery for RQ synthesis. nih.gov
In many of these bacterial genomes, the rquA gene is located near genes encoding components of the respiratory chain, such as Complex I and II, suggesting a functional and possibly transcriptional linkage. nih.govecsolab.com
Table 1: Prokaryotic Lineages with this compound Synthesis
| Phylum | Class | Order | Example Genus |
|---|---|---|---|
| Proteobacteria | Alphaproteobacteria | Rhodospirillales | Rhodospirillum |
| Proteobacteria | Alphaproteobacteria | Rhizobiales | - |
| Proteobacteria | Alphaproteobacteria | Rhodobacteriales | - |
| Proteobacteria | Betaproteobacteria | Burkholderiales | - |
| Proteobacteria | Betaproteobacteria | Rhodocyclales | - |
| Proteobacteria | Gammaproteobacteria | Neisseriales | - |
| - | Magnetococcia | Magnetococcales | Magnetococcus |
Eukaryotic Lineages (e.g., Helminths, Mollusks, Annelids, Protists)
The distribution of this compound in eukaryotes is also sporadic and is a key adaptation for survival in hypoxic or anoxic environments.
Helminths: Parasitic helminths, such as the roundworm Ascaris suum and the liver fluke Fasciola hepatica, rely heavily on RQ-dependent fumarate reduction for energy generation within their low-oxygen host environments. asm.orgresearchgate.net The free-living nematode Caenorhabditis elegans also synthesizes and utilizes RQ, particularly when facing hypoxic conditions. asm.org
Mollusks: Various species of mollusks, including snails, mussels, and oysters, have been shown to contain this compound. tandfonline.comelifesciences.orgnih.gov
Annelids: This phylum, which includes segmented worms, is another group of animals known to produce this compound. elifesciences.orgnih.govbiorxiv.org
Protists: Several lineages of protists, particularly those that are facultative or obligate anaerobes, synthesize RQ. A notable example is Euglena gracilis. asm.orgnih.gov Other protists where RQ or the rquA gene has been identified include Pygsuia biforma, Blastocystis, and various ciliates. ecsolab.comelifesciences.org
Table 2: Eukaryotic Lineages with this compound Synthesis
| Kingdom | Phylum/Group | Examples |
|---|---|---|
| Animalia | Nematoda | Ascaris suum, Caenorhabditis elegans |
| Animalia | Platyhelminthes | Fasciola hepatica |
| Animalia | Mollusca | Mussels, Oysters, Snails |
| Animalia | Annelida | Segmented worms |
| Protista | Euglenozoa | Euglena gracilis |
| Protista | Fornicata | Pygsuia biforma |
| Protista | Stramenopila | Blastocystis |
| Protista | Ciliophora | Various ciliates |
Evolutionary Trajectories of this compound Biosynthesis
The patchy distribution of this compound across the tree of life points to a complex evolutionary history, with evidence suggesting that the biosynthetic pathways for this molecule have evolved independently on multiple occasions.
Evidence for Convergent Evolution of Biosynthetic Pathways
Research has uncovered two distinct and independently evolved pathways for this compound biosynthesis. researchgate.netnih.gov
The rquA-dependent pathway: This pathway, found in bacteria and some protists, utilizes ubiquinone (UQ) as a direct precursor. researchgate.netnih.gov The enzyme RquA, a methyltransferase, catalyzes the conversion of UQ to RQ. researchgate.netresearchgate.net The absence of the rquA gene in animals like C. elegans and parasitic helminths, despite their ability to produce RQ, strongly suggests a different evolutionary origin for their biosynthetic pathway. ecsolab.com
The kynurenine (B1673888) pathway-dependent route: In animals such as C. elegans and parasitic helminths, RQ biosynthesis does not proceed from UQ. nih.govnih.gov Instead, it utilizes precursors derived from the kynurenine pathway, which is involved in tryptophan degradation. nih.govnih.govelifesciences.org In this pathway, an arylamine precursor, 3-hydroxyanthranilic acid (3-HAA), is a key starting component. researchgate.netbiorxiv.org A specific isoform of the enzyme COQ-2, which is unique to these animals, is responsible for a crucial step in this pathway. researchgate.netelifesciences.org The regulation of which isoform is produced often occurs through alternative splicing, allowing these organisms to switch between UQ and RQ synthesis depending on oxygen availability. elifesciences.orgbiorxiv.org
The existence of these two fundamentally different pathways—one starting from UQ and the other from tryptophan metabolites—is a clear case of convergent evolution, where different lineages have independently developed the ability to produce the same vital molecule to adapt to similar environmental pressures (i.e., low oxygen). researchgate.netnih.gov
Role of Lateral Gene Transfer in rquA Dissemination
The sporadic distribution of the rquA gene, particularly among bacteria and protists, is best explained by lateral gene transfer (LGT), the movement of genetic material between unrelated organisms. elifesciences.orgelifesciences.org
Phylogenetic analyses of the rquA gene show that its evolutionary history is not consistent with vertical inheritance (from parent to offspring). elifesciences.org Instead, the evidence points to multiple instances of LGT:
From Bacteria to Eukaryotes: It is proposed that the rquA gene was transferred from bacteria to eukaryotes on at least two separate occasions. nih.govelifesciences.orgelifesciences.org This acquisition would have provided the recipient eukaryotes with the ability to synthesize RQ and thereby adapt their mitochondrial electron transport chains to function in anaerobic conditions. elifesciences.org
Between Eukaryotes: Following its initial acquisition, the rquA gene appears to have been transferred between different protist lineages multiple times. elifesciences.orgelifesciences.orgdatadryad.org The exact direction of these transfers can be difficult to determine, but they have clearly played a significant role in the spread of this metabolic capability among microbial eukaryotes. elifesciences.org
The acquisition of rquA by eukaryotes likely required the gene to subsequently gain a mitochondrial targeting signal, allowing the RquA enzyme to function within the mitochondria or mitochondrion-related organelles where UQ, the precursor for RQ synthesis in this pathway, is located. nih.govelifesciences.org The dissemination of rquA through LGT is a powerful example of how gene transfer can drive the evolutionary remodeling of metabolic pathways in response to environmental challenges like hypoxia. elifesciences.orgnih.gov
Biosynthesis of Rhodoquinone
Bacterial and Protist Biosynthetic Pathway
In many bacteria, such as Rhodospirillum rubrum, and certain protists, the synthesis of rhodoquinone is intrinsically linked to the ubiquinone biosynthetic pathway. researchgate.netnih.gov This pathway is characterized by the late-stage modification of a ubiquinone precursor.
Ubiquinone as a Precursor Molecule
Extensive research, including in vivo feeding experiments and genetic studies, has firmly established that ubiquinone serves as a direct precursor for this compound biosynthesis in organisms like R. rubrum. asm.orgplos.orgresearchgate.net This means that the cellular machinery must first produce ubiquinone, which is then chemically altered to form this compound. nih.govelifesciences.org The structural similarity between the two molecules, differing only by a single functional group, provides a strong basis for this precursor-product relationship. asm.org The conversion involves the replacement of a methoxy (B1213986) group on the quinone ring of ubiquinone with an amino group. asm.orgebi.ac.uk
Elucidation of rquA Gene Function (this compound Biosynthesis Protein A)
A pivotal breakthrough in understanding this compound biosynthesis was the identification and characterization of the rquA gene. plos.orgelifesciences.org This gene encodes the enzyme this compound Biosynthesis Protein A (RquA), which is essential for the conversion of ubiquinone to this compound in bacteria and some protists. nih.govasm.org The discovery of rquA provided the first genetic evidence for a dedicated step in this compound synthesis. elifesciences.org
The RquA-catalyzed reaction utilizes S-adenosyl-L-methionine (SAM) in a novel and unexpected manner. wikipedia.orgdal.ca While SAM is classically known as a methyl group donor in a vast array of biochemical reactions, in this specific case, it serves as the amino group donor. dal.canih.gov This represents a rare and atypical function for SAM, highlighting the chemical versatility of this ubiquitous biological cofactor. nih.gov
The enzymatic mechanism of RquA involves a complex substitution reaction. nih.gov RquA, which shares homology with SAM-dependent methyltransferases, facilitates the transfer of the α-amino group from SAM to the ubiquinone substrate. dal.canih.gov This process leads to the formation of this compound and several byproducts. nih.govresearchgate.net The reaction is proposed to proceed through either a 1,4-conjugate addition or a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In vitro assays have detected both ubiquinol (B23937) and rhodoquinol intermediates, suggesting a multi-step process. nih.govresearchgate.net
The catalytic activity of RquA is dependent on the presence of divalent metal cations, with manganese (Mn²⁺) being a key cofactor. wikipedia.orgdal.canih.gov Unlike many aminotransferases, RquA does not utilize pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov Instead, Mn²⁺ is required for the enzymatic reaction, binding to the enzyme with high affinity. dal.ca The precise role of the metal ion is still under investigation but is thought to be crucial for the catalytic mechanism, potentially by facilitating the binding of substrates or stabilizing reaction intermediates. oup.comacs.orgnih.gov
Enzymatic Mechanism of RquA-mediated Conversion
Animal Biosynthetic Pathway
In contrast to the bacterial and protist pathway, animals such as the nematode Caenorhabditis elegans and parasitic helminths employ a distinct and independently evolved route for this compound biosynthesis. researchgate.netnih.gov This pathway does not utilize ubiquinone as a direct precursor. nih.govnih.gov
Instead, the animal pathway initiates with precursors derived from the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. nih.govresearchgate.netnih.gov Specifically, 3-hydroxyanthranilic acid (3-HAA) serves as a key starting material. researchgate.netnih.gov An isoform of the enzyme COQ-2, which is unique to this compound-producing animals, catalyzes the prenylation of 3-HAA. researchgate.netbiorxiv.org Following this initial step, several enzymes that are also part of the ubiquinone biosynthetic pathway are utilized to complete the synthesis of the this compound molecule. nih.govresearchgate.netnih.gov This "different precursor, shared pathway" model highlights a fascinating example of metabolic divergence and convergence in the evolution of biochemical pathways. elifesciences.org
Contribution of the Kynurenine Pathway Metabolites
The biosynthesis of the this compound benzoquinone ring is intricately linked to the catabolism of tryptophan through the kynurenine pathway. nih.gov This metabolic route provides the essential amine-containing precursors necessary for RQ formation. elifesciences.orgnih.gov
L-Tryptophan as the Primary Precursor
L-tryptophan serves as the foundational molecule for the biosynthesis of this compound in animals like Caenorhabditis elegans. biorxiv.orgnih.gov The kynurenine pathway metabolizes tryptophan, generating the necessary arylamine precursors. biorxiv.orgresearchgate.net This was demonstrated in studies where isotopically labeled tryptophan was shown to be incorporated into the this compound molecule. nih.gov The initial step in this pathway involves the oxidation of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by the enzyme Tryptophan 2,3-dioxygenase (TDO-2). biorxiv.orgbiorxiv.org
Role of 3-Hydroxyanthranilic Acid (3-HAA)
A key intermediate in the kynurenine pathway, 3-hydroxyanthranilic acid (3-HAA), is believed to be the direct precursor for the benzoquinone ring of this compound. elifesciences.orgbiorxiv.orgnih.gov Evidence suggests that 3-HAA, or a closely related molecule from this pathway, provides the crucial amine group present on the this compound ring from the very beginning of the biosynthetic process. elifesciences.orgnih.gov This is a significant departure from the biosynthesis of ubiquinone, which utilizes 4-hydroxybenzoic acid (4HB), a molecule lacking an amine group. nih.govelifesciences.org Mass spectrometry data has supported the role of 3-HAA by identifying a peak corresponding to the predicted mass of prenylated 3-HAA. elifesciences.org
Identification of Specific Kynurenine Pathway Enzymes (e.g., KYNU-1)
Several key enzymes of the kynurenine pathway have been identified as essential for this compound biosynthesis. The enzyme kynureninase, encoded by the kynu-1 gene in C. elegans, is critical. biorxiv.orgwikipedia.org KYNU-1 catalyzes the conversion of L-kynurenine to anthranilic acid and, more importantly for RQ synthesis, 3-hydroxykynurenine to 3-hydroxyanthranilic acid (3-HAA). biorxiv.orgwikipedia.org Deletion of the kynu-1 gene completely abolishes this compound synthesis, while ubiquinone levels remain unaffected, highlighting the specific requirement of this enzyme for the RQ pathway. biorxiv.orgnih.gov Other enzymes in the pathway, including kynurenine 3-monooxygenase (KMO-1) and arylformamidase (AFMD-1), are also required for efficient RQ synthesis. biorxiv.orgbiorxiv.org
Polyprenylation by COQ-2 Isoforms
The attachment of a polyprenyl tail to the benzoquinone ring precursor is a critical step in both ubiquinone and this compound biosynthesis. This reaction is catalyzed by the enzyme COQ-2, which exhibits remarkable substrate flexibility and regulation through alternative splicing. nih.govelifesciences.org
Alternative Splicing Regulation of coq-2 Gene
In organisms that produce this compound, the coq-2 gene undergoes alternative splicing, leading to the production of two distinct isoforms: COQ-2a and COQ-2e. biorxiv.orgelifesciences.org This splicing event involves two mutually exclusive internal exons, which results in a significant change to the core of the enzyme. biorxiv.orgelifesciences.org The expression of these isoforms is regulated by the oxygen availability in the environment. biorxiv.org In aerobic conditions, the COQ-2a isoform, which is homologous to the COQ2 found in most eukaryotes, is predominantly expressed. biorxiv.orgresearchgate.net Conversely, in anaerobic or hypoxic conditions, there is a switch to the expression of the COQ-2e isoform. biorxiv.orgelifesciences.org This switch in splicing is a key regulatory mechanism that allows organisms to shift from ubiquinone to this compound synthesis based on their metabolic needs. biorxiv.orgelifesciences.org
Distinct Catalytic Activity of COQ-2e Isoform
The two isoforms of COQ-2 exhibit different substrate specificities. The COQ-2a isoform preferentially uses 4-hydroxybenzoic acid (4HB) as a substrate, leading to the synthesis of ubiquinone. nih.govelifesciences.orgelifesciences.org In contrast, the COQ-2e isoform is specifically required for efficient this compound synthesis. elifesciences.orgelifesciences.org It facilitates the prenylation of 3-hydroxyanthranilic acid (3-HAA). nih.govwikipedia.orgresearchgate.net The removal of the exon specific to the COQ-2e isoform has been shown to abolish almost all this compound biosynthesis. nih.govelifesciences.org This demonstrates the critical and distinct catalytic activity of the COQ-2e isoform in committing the precursor from the kynurenine pathway to the this compound biosynthetic route. elifesciences.orgelifesciences.org
| Compound Name | Abbreviation |
| This compound | RQ |
| Ubiquinone | UQ |
| L-Tryptophan | Trp |
| 3-Hydroxyanthranilic Acid | 3-HAA |
| 4-Hydroxybenzoic Acid | 4HB |
| N-formyl-L-kynurenine | |
| L-kynurenine | |
| 3-hydroxykynurenine | |
| Anthranilic acid |
| Enzyme/Gene | Function |
| Tryptophan 2,3-dioxygenase (TDO-2) | Catalyzes the oxidation of L-tryptophan. |
| Kynureninase (KYNU-1) | Converts 3-hydroxykynurenine to 3-hydroxyanthranilic acid. |
| Kynurenine 3-monooxygenase (KMO-1) | Involved in the kynurenine pathway leading to RQ synthesis. |
| Arylformamidase (AFMD-1) | Involved in the kynurenine pathway leading to RQ synthesis. |
| COQ-2 | Polyprenyltransferase with two isoforms. |
| COQ-2a | Isoform for ubiquinone synthesis. |
| COQ-2e | Isoform for this compound synthesis. |
Substrate Specificity for Arylamine Precursors
In contrast to the this compound (RQ) biosynthesis pathway in bacteria, which utilizes ubiquinone (UQ) as a direct precursor nih.govresearchgate.net, the pathway in animals like the nematode Caenorhabditis elegans begins with an arylamine precursor. nih.govresearchgate.net This represents a fundamental divergence in the evolutionary strategy for synthesizing this vital electron carrier. nih.govresearchgate.net The critical amine group on the quinone ring of RQ is not added in a late-stage modification of UQ but is incorporated from the very beginning of the biosynthetic process. nih.govelifesciences.org
Research has identified metabolites from the kynurenine pathway as the essential arylamine precursors for de novo RQ biosynthesis in animals. nih.govresearchgate.netresearchgate.net Specifically, studies have pinpointed 3-hydroxyanthranilic acid (3HAA) as a key substrate. nih.govelifesciences.org Deletion of the kynu-1 gene, which encodes a kynureninase responsible for producing both anthranilic acid (AA) and 3HAA, leads to a complete abolition of RQ synthesis, while UQ levels remain unaffected. nih.govresearchgate.net Furthermore, the deletion of kmo-1, the gene for kynurenine 3-monooxygenase that converts L-kynurenine to an intermediate for 3HAA production, results in a drastic reduction in RQ levels. nih.govresearchgate.net This suggests that 3HAA is a primary precursor for RQ. biorxiv.org
The commitment step in this pathway is the prenylation of the arylamine ring, a reaction catalyzed by the enzyme polyprenyltransferase COQ-2. nih.govelifesciences.org In RQ-synthesizing animals, COQ-2 exhibits altered substrate specificity compared to its orthologs in organisms that only produce UQ. nih.govelifesciences.org This specialized COQ-2 must be capable of efficiently utilizing the amine-containing 3HAA as a substrate, in addition to the standard UQ precursor 4-hydroxybenzoate (B8730719) (PHB). nih.govelifesciences.org This dual substrate capability of helminth COQ-2 is a critical distinction from the host enzyme, which only utilizes PHB. nih.govelifesciences.org The ability of COQ-2 to recognize and prenylate an amine-containing precursor like 3HAA is the key event that dictates whether RQ, rather than UQ, will be synthesized. researchgate.net
Subsequent Modification Steps Involving Ubiquinone Pathway Enzymes
Following the initial prenylation of the arylamine precursor, the biosynthesis of this compound leverages several enzymes that are also part of the canonical ubiquinone (UQ) synthesis pathway. nih.govresearchgate.net This indicates that the RQ and UQ pathways are parallel and share common enzymatic machinery for modifying the benzoquinone ring. nih.gov The non-stringent substrate specificity of these enzymes allows them to act on both RQ and UQ intermediates. nih.govbiorxiv.org
O-Methylation Mediated by COQ-3
The enzyme COQ-3, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, is proposed to play a role in the RQ biosynthetic pathway. nih.govresearchgate.net In the proposed pathway for C. elegans, after the formation of the common precursor 2-amino-3,4-dihydroxy-5-nonaprenylbenzoic acid, COQ-3 is thought to mediate an O-methylation step. nih.govresearchgate.netbiorxiv.orgresearchgate.net This reaction utilizes SAM as a methyl group donor. nih.gov While RNA interference (RNAi) knockdown of coq-3 in C. elegans showed a smaller effect on RQ and UQ levels compared to other coq genes, its involvement is considered likely based on its established function in the parallel UQ pathway. nih.govbiorxiv.org
C-Methylation Catalyzed by COQ-5
The final methylation step in the proposed RQ biosynthesis pathway is a C-methylation catalyzed by the COQ-5 C-methyltransferase. nih.govresearchgate.netbiorxiv.orgresearchgate.net This enzyme is responsible for adding a methyl group to the carbon backbone of the quinone ring to form the final rhodoquinol (RQH2) molecule, which can then be oxidized to this compound (RQ). nih.govresearchgate.net Research in C. elegans has demonstrated that RNAi knockdown of coq-5 significantly decreases the levels of both RQ and UQ. nih.govresearchgate.net This provides clear evidence that COQ-5 is a shared and essential component of both quinone biosynthetic pathways. nih.gov The ability of enzymes like COQ-5 to process both aminated (for RQ) and non-aminated (for UQ) substrates highlights their promiscuity, a feature also observed in yeast UQ biosynthesis which can start from different precursors. nih.govbiorxiv.org
| Gene Knockdown | Enzyme Function | Effect on RQ Levels | Effect on Q Levels | Reference |
|---|---|---|---|---|
| coq-3 | O-methyltransferase | Small Decrease | Small Decrease | nih.govbiorxiv.org |
| coq-5 | C-methyltransferase | Significant Decrease | Significant Decrease | nih.govresearchgate.net |
| coq-6 | Hydroxylase | Significant Decrease | Significant Decrease | nih.govresearchgate.net |
| coq-7 | Hydroxylase | Unaffected | Significant Decrease | nih.gov |
Regulation of this compound Biosynthesis
The production of this compound is tightly controlled, allowing organisms to adapt their metabolism to changing environmental conditions, most notably oxygen availability. This regulation occurs at multiple molecular levels.
Environmental Sensing and Metabolic Switching under Hypoxia
The synthesis and utilization of RQ are hallmarks of metabolic adaptation to hypoxia (low oxygen). biorxiv.orgbiorxiv.org In facultative anaerobes such as parasitic helminths, the metabolic machinery switches from an aerobic, UQ-dependent electron transport chain to an anaerobic, RQ-dependent one when moving into the low-oxygen environment of a host. biorxiv.orguu.nl This switch involves a significant upregulation of RQ synthesis. biorxiv.org For example, the proportion of RQ in the total quinone pool of the parasite Fasciola hepatica increases dramatically from about 14% in the free-living stage to 93% in the adult stage within the host. biorxiv.org
The sensing of the hypoxic environment is a critical trigger for this metabolic reprogramming. biorxiv.org In parasitic helminths, the switch between the COQ-2a and COQ-2e splice forms is directly correlated with environmental oxygen levels. elifesciences.orgbiorxiv.org RNA-sequencing data from parasites show that the expression of the RQ-specific coq-2e exon is significantly increased in life stages that occur in hypoxic host environments, while the coq-2a exon is more prevalent in stages in normoxic conditions outside the host. elifesciences.orgbiorxiv.org
Functional Mechanisms of Rhodoquinone in Cellular Metabolism
Rhodoquinone-Dependent Electron Transport Chain (RQ-ETC)
In environments with limited oxygen, certain organisms, including parasitic helminths and some free-living nematodes like Caenorhabditis elegans, utilize an alternative mitochondrial electron transport chain (ETC) that is dependent on this compound. biorxiv.orgscholaris.cafrontiersin.org This specialized pathway, known as the this compound-Dependent Electron Transport Chain (RQ-ETC), allows for continued energy production in the absence of oxygen, the typical final electron acceptor in aerobic respiration. researchgate.net
Electron Flow Pathways in Anaerobic Respiration
The RQ-ETC represents a significant adaptation for survival in hypoxic conditions. biorxiv.orgnih.gov The electron flow in this anaerobic system is distinct from the conventional aerobic ETC. Electrons from NADH, a product of glycolysis, are transferred to Complex I (NADH-rhodoquinone oxidoreductase). asm.orgpnas.org Complex I then reduces this compound (RQ) to its reduced form, rhodoquinol (RQH2). biorxiv.orgnih.gov This initial step is a critical entry point for electrons into the anaerobic respiratory chain. nih.gov
From RQH2, the electrons are then passed to other quinone-coupled dehydrogenases, which function in reverse as reductases. nih.govelifesciences.org This allows electrons to exit the ETC and be transferred to a variety of alternative terminal electron acceptors. nih.gov This rewired ETC, consisting primarily of Complex I and Complex II, enables the cell to maintain a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. frontiersin.orgresearchgate.netnih.gov
Coupling of Electron Transport with ATP Synthesis
The transfer of electrons through the RQ-ETC is tightly coupled to the synthesis of ATP. The movement of electrons from NADH to RQ via Complex I involves the pumping of protons from the mitochondrial matrix to the intermembrane space. researchgate.netpnas.orgelifesciences.org This process generates a proton-motive force, an electrochemical gradient that drives the F0F1-ATP synthase (Complex V) to produce ATP from ADP and inorganic phosphate. researchgate.netnih.govelifesciences.org Even in the absence of oxygen, this truncated ETC, with Complex I as the sole proton pump, can efficiently generate ATP to sustain the organism's metabolic needs. pnas.orgnih.govelifesciences.org
Role in Fumarate (B1241708) Respiration
A key feature of the RQ-ETC is its central role in fumarate respiration, a process where fumarate serves as the terminal electron acceptor instead of oxygen. biorxiv.orgnih.gov This metabolic strategy is crucial for the survival of many anaerobic and facultative anaerobic organisms. nih.govnih.gov
Electron Transfer from Rhodoquinol to Fumarate Reductase (Complex II)
In fumarate respiration, Complex II, which typically functions as succinate (B1194679) dehydrogenase in the aerobic TCA cycle, operates in reverse as a rhodoquinol-fumarate reductase (QFR). asm.orgnih.gov The reduced rhodoquinol (RQH2) generated by Complex I donates its electrons to Complex II. frontiersin.orgasm.org This transfer is thermodynamically favorable due to the lower redox potential of the RQ/RQH2 couple (-63 mV) compared to the fumarate/succinate couple (+30 mV). frontiersin.orgnih.gov This property allows RQH2 to readily reduce fumarate. biorxiv.org In contrast, ubiquinone (UQ), with a higher redox potential, cannot efficiently donate electrons to fumarate. nih.gov
Reduction of Fumarate to Succinate as Terminal Electron Acceptor
The electrons received by Complex II are used to reduce fumarate to succinate. frontiersin.orgnih.gov This reaction serves as the terminal step in the anaerobic respiratory chain of these organisms. asm.orgpnas.org By utilizing fumarate as the final electron acceptor, the organism can regenerate the oxidized form of this compound (RQ), allowing the continuous flow of electrons through the RQ-ETC and the sustained production of ATP. biorxiv.orgnih.gov
Interactions with Mitochondrial Respiratory Complexes
This compound's function is intrinsically linked to its interaction with specific mitochondrial respiratory complexes.
Complex I (NADH-rhodoquinone oxidoreductase): This complex is the primary entry point for electrons into the RQ-ETC. It accepts electrons from NADH and transfers them to RQ, reducing it to RQH2. asm.orgpnas.org This interaction is crucial for initiating the anaerobic respiratory process. Some studies have shown that Complex I in organisms like Echinococcus multilocularis may preferentially interact with RQ over UQ. asm.org
Complex II (Succinate-rhodoquinone reductase/Rhodoquinol-fumarate reductase): In the context of anaerobic respiration, Complex II functions as a rhodoquinol-fumarate reductase. asm.orgbiorxiv.org It accepts electrons from RQH2 and uses them to reduce fumarate to succinate. frontiersin.org The quinone-binding pocket of Complex II in organisms that utilize RQ has adapted to accommodate both UQ and RQ, a key difference from their hosts which only bind UQ. biorxiv.org
Other Quinone-Utilizing Enzymes: Besides Complex I and II, RQ is known to interact with other quinone-utilizing enzymes. For instance, the electron-transferring flavoprotein (ETF) system can interact with the RQ pool. nih.govnih.gov In some metabolic pathways, electrons from NADH can be transferred via Complex I and RQ to ETF, which then reduces trans-2-enoyl-CoA during mitochondrial fatty acid synthesis. nih.gov
The following table summarizes the key interactions and functions of this compound within the mitochondrial respiratory chain:
| Complex/Enzyme | Interaction with this compound | Function in RQ-ETC |
| Complex I | Accepts electrons from NADH and reduces RQ to RQH2. asm.orgpnas.org | Primary electron entry point; pumps protons for ATP synthesis. researchgate.netpnas.orgelifesciences.org |
| Complex II | Accepts electrons from RQH2 to reduce fumarate. frontiersin.orgasm.org | Functions as rhodoquinol-fumarate reductase, the terminal step in anaerobic respiration. frontiersin.orgnih.gov |
| ETF System | Can accept electrons from the RQH2 pool. nih.govnih.gov | Participates in processes like mitochondrial fatty acid synthesis. nih.gov |
Electron Acceptance from Complex I (NADH Dehydrogenase)
Under anaerobic conditions, the mitochondrial electron transport chain is rewired to utilize alternative electron acceptors. In organisms that synthesize this compound, Complex I (NADH:quinone oxidoreductase) plays a central role in this adapted process. researchgate.netfrontiersin.org Electrons derived from the oxidation of NADH enter the electron transport chain at Complex I. Subsequently, Complex I facilitates the transfer of these electrons to this compound, reducing it to rhodoquinol (RQH2). nih.govasm.orgbiorxiv.org
This electron transfer from NADH to RQ is a thermodynamically favorable process due to the relative redox potentials of the components involved. nih.govbiorxiv.org The NADH/NAD+ redox couple has a standard potential of approximately -320 mV, while the RQ/RQH2 couple is about -63 mV. nih.govnih.govbiorxiv.org This significant difference in potential allows for the efficient reduction of RQ by NADH via Complex I. biorxiv.org The process of electron transport through Complex I is coupled with the translocation of protons across the inner mitochondrial membrane, which establishes a proton-motive force essential for ATP synthesis by ATP synthase (Complex V), even in the absence of oxygen. elifesciences.orgasm.orgresearchgate.net This truncated electron transport chain, consisting of Complex I and RQ, is a critical adaptation for generating ATP under hypoxic or anoxic conditions. elifesciences.orgresearchgate.net
Bifunctional Nature of Complex II (Succinate Dehydrogenase/Fumarate Reductase)
Mitochondrial Complex II is a key enzyme that exhibits remarkable bifunctionality in organisms utilizing this compound. In aerobic respiration, Complex II functions as succinate dehydrogenase (SDH), catalyzing the oxidation of succinate to fumarate and transferring the resulting electrons to ubiquinone. frontiersin.orguniprot.org However, in the anaerobic, this compound-dependent pathway, the function of Complex II is reversed. frontiersin.orgbiorxiv.org
In this context, Complex II operates as a type II fumarate reductase (FRD). nih.govuniprot.org It accepts electrons from the rhodoquinol (RQH2) pool generated by Complex I and transfers them to fumarate, which serves as the terminal electron acceptor. asm.orgfrontiersin.orgbiorxiv.org This reaction reduces fumarate to succinate. frontiersin.orguniprot.orguniprot.org The ability of Complex II to function as a fumarate reductase is intrinsically linked to the low redox potential of this compound. frontiersin.org The RQH2/RQ couple's potential (-63 mV) is sufficiently negative to drive the reduction of the fumarate/succinate couple (+30 mV). nih.govbiorxiv.org
Studies in parasitic helminths like Ascaris suum have revealed that this functional switch is supported by the expression of distinct, developmentally regulated isoforms of Complex II subunits. uniprot.orguniprot.org For instance, these organisms possess different forms of the flavoprotein (Fp) and cytochrome b (Cyb) subunits, which assemble into two distinct Complex II enzymes: a succinate dehydrogenase active during aerobic life stages and a fumarate reductase that predominates in the anaerobic environment of the host. uniprot.orguniprot.org This adaptation ensures the efficient operation of the anaerobic respiratory chain.
Modulation of Quinone-Coupled Dehydrogenase Activities
The presence of this compound in the inner mitochondrial membrane significantly modulates the function of various quinone-coupled dehydrogenases (QDHs) beyond Complex II. elifesciences.orgbiorxiv.org In aerobic metabolism, QDHs such as Electron-Transferring Flavoprotein Dehydrogenase (ETFDH) typically channel electrons from the oxidation of their respective substrates (e.g., fatty acids and amino acids) into the electron transport chain by reducing ubiquinone. elifesciences.orgelifesciences.org
In the anaerobic environment of RQ-utilizing organisms, the role of these dehydrogenases is reversed, much like that of Complex II. elifesciences.orgelifesciences.org Driven by the low redox potential of the RQH2/RQ pool, these enzymes function as reductases. elifesciences.org They accept electrons from rhodoquinol and transfer them to a variety of alternative terminal electron acceptors, providing additional exit points for electrons from the truncated ETC. nih.govelifesciences.orgelifesciences.org This reversal of activity allows the organism to maintain redox balance and continue to generate energy under anoxia. nih.gov The ability of QDHs in these organisms to interact with both UQ during aerobic phases and RQ during anaerobic phases has driven the evolution of their quinone-binding pockets to accommodate both electron carriers. biorxiv.org
Rhodoquinone S Role in Specific Physiological Adaptations
Adaptation to Hypoxic and Anoxic Environments
Many organisms, from bacteria to parasitic helminths, inhabit environments where oxygen is scarce (hypoxic) or completely absent (anoxic). researchgate.netplos.orgnih.gov In these settings, the standard method of generating cellular energy (ATP) through aerobic respiration, which uses oxygen as the final electron acceptor in the electron transport chain (ETC), is not feasible. scholaris.cabiorxiv.org Rhodoquinone plays a pivotal role in the metabolic adaptations that allow these organisms to survive and flourish. researchgate.netnih.gov
Metabolic Rewiring for Oxygen-Independent ATP Generation
In the absence of oxygen, organisms that possess this compound can switch to a form of anaerobic respiration. elifesciences.orgnih.gov This involves a significant "rewiring" of their mitochondrial electron transport chain. elifesciences.orgplos.org Unlike ubiquinone (UQ), the electron carrier used in aerobic respiration, RQ has a lower redox potential (−63 mV compared to +110 mV for UQ). elifesciences.orgmdpi.com This key difference allows RQ to facilitate the reversal of certain enzymatic reactions that are typically part of aerobic metabolism. elifesciences.orgnih.gov
Specifically, in the RQ-dependent anaerobic ETC, electrons from NADH enter at Complex I and are transferred to RQ. elifesciences.orgnih.gov Reduced RQ (RQH2) then donates these electrons to Complex II (succinate dehydrogenase), driving it to function in reverse as a fumarate (B1241708) reductase. scholaris.caplos.org This reaction reduces fumarate to succinate (B1194679), which serves as the terminal electron acceptor instead of oxygen. scholaris.caresearchgate.net This process allows for the continued pumping of protons by Complex I, maintaining the proton motive force necessary for ATP synthesis by ATP synthase (Complex V), albeit at a lower yield than aerobic respiration. scholaris.caelifesciences.orgnih.gov This metabolic flexibility is essential for survival in environments where oxygen availability is unpredictable or consistently low. plos.orgelifesciences.org
Role in Detoxification Pathways
Beyond its role in anaerobic energy metabolism, this compound is also implicated in detoxification processes, particularly in environments rich in toxic compounds like hydrogen sulfide (B99878).
Contribution to Hydrogen Sulfide Metabolism and Detoxification
Hydrogen sulfide (H₂S) is a toxic gas that can inhibit cellular respiration by targeting cytochrome c oxidase (Complex IV) of the aerobic electron transport chain. nih.govbiorxiv.orgresearchgate.net Organisms living in sulfide-rich environments have evolved mechanisms to detoxify this compound, and this compound plays a key role in this process. nih.govbiorxiv.orgresearchgate.net
The primary pathway for H₂S detoxification involves its oxidation. nih.govbiorxiv.orgresearchgate.net The first and crucial step in this pathway is catalyzed by the mitochondrial enzyme sulfide-quinone oxidoreductase (SQRD or SQOR). nih.govbiorxiv.orgresearchgate.net SQRD oxidizes sulfide and transfers the resulting electrons to a quinone. nih.govbiorxiv.orgresearchgate.net In many organisms, this quinone is ubiquinone (UQ). nih.govbiorxiv.orgresearchgate.net However, since H₂S inhibits Complex IV, the regeneration of oxidized UQ becomes compromised at high H₂S concentrations, hindering the detoxification process. nih.govbiorxiv.orgresearchgate.net
This is where this compound provides a distinct advantage. Studies in the nematode Caenorhabditis elegans have shown that the SQRD enzyme can use both UQ and RQ as electron acceptors. nih.govbiorxiv.orgresearchgate.net When H₂S inhibits the aerobic ETC, the RQ-dependent anaerobic pathway provides a mechanism to regenerate oxidized RQ. nih.govbiorxiv.orgresearchgate.net By transferring electrons to fumarate, the RQ pool can be maintained in an oxidized state, allowing SQRD to continuously detoxify hydrogen sulfide. nih.govbiorxiv.orgresearchgate.net This makes the RQ-dependent ETC essential for survival in sulfide-rich environments. nih.govbiorxiv.orgresearchgate.net Research has demonstrated that C. elegans mutants unable to synthesize RQ cannot survive high concentrations of H₂S. researchgate.netnih.govresearchgate.net This highlights the fundamental role of RQ in adapting to and detoxifying hazardous environments. nih.govbiorxiv.orgresearchgate.net
The detoxification of other respiratory poisons like cyanide can also indirectly involve this compound. The detoxification of cyanide in C. elegans can lead to the production of H₂S, which is then managed by the RQ-dependent sulfide oxidation pathway. nih.govbiorxiv.orgresearchgate.net
Involvement of Sulfide-Quinone Oxidoreductase (SQRD/SQOR)
Interplay with Cyanide Tolerance Mechanisms
This compound (RQ) plays a crucial role in the survival of certain organisms under conditions of cyanide stress. Cyanide is a potent inhibitor of aerobic respiration because it binds to and blocks Complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain (ETC), thereby preventing the use of oxygen as the final electron acceptor. elifesciences.orgbiorxiv.orgelifesciences.org This inhibition forces a metabolic shift towards anaerobic pathways to maintain energy production.
In organisms like the nematode Caenorhabditis elegans, which is often used as a model for parasitic helminths, exposure to potassium cyanide (KCN) induces a switch to an RQ-dependent anaerobic metabolism. biorxiv.orgelifesciences.orgscholaris.ca This metabolic rewiring allows the organism to bypass the cyanide-blocked Complex IV. Instead of oxygen, fumarate is used as a terminal electron acceptor in a process facilitated by RQ. elifesciences.orgresearchgate.net Electrons are transferred from NADH to RQ via Complex I, and then from reduced RQ (RQH2) to fumarate via a reversed reaction of Complex II (succinate dehydrogenase/fumarate reductase). elifesciences.orgbrighton.ac.uk This process allows for the continued generation of a proton motive force for ATP synthesis.
Research has demonstrated a direct link between the presence of RQ and cyanide tolerance. Studies on C. elegans have shown that mutants unable to synthesize RQ are significantly more sensitive to cyanide and fail to recover from prolonged exposure compared to their wild-type counterparts. scholaris.caresearchgate.net This highlights that the ability to utilize RQ-dependent pathways is a key adaptive strategy to withstand cyanide toxicity. elifesciences.orgresearchgate.net
Furthermore, the detoxification of cyanide in some organisms can lead to the production of hydrogen sulfide (H2S), another respiratory inhibitor. researchgate.netnih.gov The RQ-dependent ETC has also been shown to be essential for survival in high-sulfide environments, underscoring its importance as a biochemical adaptation to various toxins that target the aerobic respiratory chain. nih.govresearchgate.net The RQ-dependent pathway delays killing by cyanide-producing bacteria like Pseudomonas aeruginosa, further cementing its role in cyanide tolerance. nih.govresearchgate.netbiorxiv.org
Ecological and Parasitological Significance
Survival Strategies in Parasitic Helminths within Host Environments
The unique metabolic capabilities conferred by this compound are of profound significance for the survival of parasitic helminths, which infect over a billion people globally. researchgate.netnih.gov Many of these parasites, including soil-transmitted helminths like Ascaris, hookworms, and whipworms, inhabit low-oxygen (hypoxic or anaerobic) environments within their hosts, such as the gastrointestinal tract. elifesciences.orgscholaris.canih.gov In these niches, conventional aerobic respiration is not feasible.
To thrive, these parasites have evolved a remarkable metabolic flexibility, switching from an ubiquinone (UQ)-dependent aerobic metabolism during their free-living life stages to an RQ-dependent anaerobic metabolism once inside the host. elifesciences.orgbiorxiv.orgresearchgate.net This metabolic switch is a critical adaptation for long-term survival and energy generation in the anaerobic host environment. elifesciences.orgnih.gov
The transition to the parasitic stage is marked by a significant upregulation of RQ synthesis. elifesciences.orgresearchgate.net For instance, research on the liver fluke Fasciola hepatica revealed that RQ constitutes only about 14% of the total quinone content in the free-living larval stage, but this increases dramatically to approximately 93% in the adult stage residing within the host. plos.org This shift is controlled at the genetic level, in part by the alternative splicing of the coq-2 gene, which results in an enzyme isoform that preferentially synthesizes RQ precursors. elifesciences.orgresearchgate.net By relying on this rewired ETC, helminths can continue to produce ATP, allowing them to survive for extended periods, sometimes months, within their hosts. elifesciences.org
Advanced Research Methodologies for Rhodoquinone Study
Genetic and Genomic Approaches
Genetic and genomic strategies have been instrumental in identifying and validating the genes and regulatory networks governing RQ biosynthesis.
Targeted Gene Knockout and RNA Interference (RNAi) Studies
Crucially, RNAi studies were pivotal in identifying the kynurenine (B1673888) pathway as an essential source of precursors for RQ biosynthesis in C. elegans. biorxiv.orgnih.gov Knockdown of the kynu-1 gene, which encodes a kynureninase, was shown to abolish RQ production without affecting Q levels, a finding that was confirmed using kynu-1 deletion mutants. researchgate.netbiorxiv.orgnih.govresearchgate.netbiorxiv.org This was a landmark discovery, revealing a distinct pathway for RQ biosynthesis in animals compared to the ubiquinone-dependent pathway found in some bacteria. biorxiv.orgnih.govresearchgate.net
In the purple non-sulfur bacterium Rhodospirillum rubrum, a different genetic approach led to the discovery of rquA, the first gene identified as being specifically required for RQ biosynthesis. gonzaga.edunih.gov Researchers utilized a mutant strain (F11) incapable of anaerobic growth and RQ synthesis. gonzaga.edunih.gov By sequencing the genomes of this mutant and a spontaneous revertant that regained the ability to produce RQ, a single nonsense mutation in the rquA gene was identified in the F11 strain. nih.gov The essential role of rquA was subsequently confirmed by creating a targeted deletion of the gene in wild-type R. rubrum, which replicated the mutant phenotype, and by complementing the mutation, which restored RQ synthesis. nih.govplos.org
Table 1: Impact of Gene Knockdown/Knockout on Rhodoquinone Levels
| Gene | Organism | Method | Effect on RQ Levels | Effect on Q Levels | Reference |
|---|---|---|---|---|---|
| kynu-1 | C. elegans | Deletion/RNAi | Abolished/Significantly Decreased | No significant change | biorxiv.orgnih.govresearchgate.netbiorxiv.org |
| kmo-1 | C. elegans | Deletion | Drastically Reduced | No significant change | biorxiv.orgnih.gov |
| coq-5 | C. elegans | RNAi | Significantly Decreased | Significantly Decreased | biorxiv.orgnih.govresearchgate.netbiorxiv.org |
| coq-6 | C. elegans | RNAi | Significantly Decreased | Significantly Decreased | biorxiv.orgnih.govresearchgate.netbiorxiv.org |
| rquA | R. rubrum | Deletion/Mutation | Abolished | Not synthesized | gonzaga.edunih.gov |
Transcriptome Analysis for Gene Expression Profiling under Environmental Stress
Transcriptome analysis, particularly through RNA sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed under specific conditions. This methodology has been employed to identify genes that are upregulated during anaerobic or hypoxic conditions, which are the physiological settings for RQ function. plos.orgbiorxiv.orgnih.govmdpi.com
In R. rubrum, researchers performed a transcriptome analysis comparing gene expression in anaerobic, illuminated cultures with that of aerobic cultures grown in the dark. plos.orgsemanticscholar.org This study identified 806 genes that were expressed at least three-fold higher under anaerobic conditions. plos.orgsemanticscholar.org By cross-referencing this data with the comparative genomics analysis, the list of potential RQ-related genes was further refined. plos.org
Similarly, transcriptome studies in nematodes like Laxus oneistus have shown that under anoxic conditions, there is an upregulation of genes involved in alternative electron transport, including those presumed to be part of the RQ pathway. biorxiv.org In various plant species, transcriptome analysis is a common method to identify genes responsive to environmental stresses like drought or heat, highlighting its broad applicability for studying metabolic adaptations. nih.govmdpi.comresearchgate.netfrontiersin.org This approach allows for the identification of not only the core biosynthetic enzymes but also regulatory factors, such as transcription factors, that control the expression of these genes in response to environmental cues like low oxygen. nih.govfrontiersin.org
Biochemical and Enzymatic Characterization
Complementing genetic studies, the biochemical and enzymatic characterization of the proteins involved in RQ biosynthesis is essential for understanding the catalytic mechanisms and reaction steps.
In vitro Reconstitution of this compound Biosynthetic Steps
Reconstituting the biosynthetic pathway in a test tube (in vitro) allows for a controlled, step-by-step analysis of the enzymatic reactions. A significant breakthrough in this area was the demonstration that the enzyme RquA can catalyze the conversion of ubiquinone (Q) to this compound (RQ). dal.carsc.org This reaction, which involves the replacement of a methoxy (B1213986) group on the quinone ring with an amino group, was shown to be dependent on manganese and S-adenosylmethionine (SAM). dal.carsc.org
The proposed mechanism suggests that RquA, a putative methyltransferase-like enzyme, facilitates the transfer of an amino group from a donor molecule to the ubiquinone substrate. gonzaga.edursc.org While the exact mechanism is still under investigation, these in vitro assays have been crucial in confirming the function of RquA and providing a system to study the specific requirements and kinetics of this key biosynthetic step. dal.caresearchgate.net The ability to reconstitute this reaction is a critical step towards a full elucidation of the entire RQ biosynthetic pathway. scispace.com
Purification and Kinetic Analysis of this compound Biosynthesis Enzymes
To study an enzyme's function in detail, it must first be purified away from other cellular components. The RquA protein from various organisms, including R. rubrum, Euglena gracilis, and Blastocystis spp., has been produced in Escherichia coli and purified using techniques like nickel-affinity chromatography. dal.caresearchgate.net
Once purified, the enzyme's activity can be characterized. Functional assays, often utilizing high-performance liquid chromatography (HPLC) to detect the production of this compound, have been developed to determine the optimal conditions for RquA activity. dal.ca These studies have confirmed the requirement for cofactors like S-adenosylmethionine (SAM) and Mn2+ for the conversion of ubiquinone to this compound. dal.ca
Kinetic analysis of these enzymes provides insights into their efficiency and substrate specificity. For example, studies on RquA have identified weak inhibitors such as S-adenosyl-l-homocysteine and sinefungin, which helps to probe the enzyme's active site. dal.ca The characterization of RquA from the protist E. gracilis represents the first such analysis from a eukaryotic source, paving the way for comparative studies and future structural biology efforts to visualize the enzyme's three-dimensional architecture. dal.ca
Investigation of Enzyme Cofactor and Substrate Specificity
The biosynthesis of this compound (RQ) involves a series of enzymatic reactions, with specificity for both cofactors and substrates being critical for the pathway's progression. A key enzyme in this process, particularly in bacteria like Rhodospirillum rubrum, is this compound biosynthesis protein A (RquA). dal.caresearchgate.net While RquA is homologous to S-adenosyl-L-methionine (SAM)-dependent methyltransferases, detailed biochemical characterization has revealed it performs a novel, non-methylating function. dal.canih.gov
Research has demonstrated that RquA utilizes ubiquinone (UQ) as its primary substrate, converting it directly to this compound. nih.govasm.org This was confirmed through in vivo feeding experiments in R. rubrum, which showed that UQ is a mandatory intermediate for RQ synthesis. asm.org The enzyme's primary cofactor is S-adenosyl-L-methionine (SAM); however, instead of donating a methyl group, RquA facilitates the transfer of SAM's α-amino group to the ubiquinone ring. dal.canih.gov This unique catalytic activity defines a previously unrecognized enzymatic mechanism for a SAM-dependent enzyme. dal.ca Furthermore, RquA activity is dependent on the presence of divalent metal cations, with studies showing that Mn²⁺ and Co²⁺ bind to the enzyme with high affinity, playing a crucial role in catalysis. dal.ca
In eukaryotes such as the nematode Caenorhabditis elegans, substrate specificity is a key regulatory point that determines whether RQ or UQ is synthesized. biorxiv.org The enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (COQ-2) is responsible for a critical precursor step. Through alternative splicing, two distinct isoforms of COQ-2 are produced: COQ-2A and COQ-2E. biorxiv.orgnih.gov COQ-2A utilizes 4-hydroxybenzoate (4HB) to initiate UQ synthesis, whereas the helminth-specific COQ-2E isoform preferentially binds 3-hydroxyanthranilate (3HA) to channel precursors into the RQ synthesis pathway. biorxiv.org This differential substrate choice is a pivotal event that dictates the final quinone product. biorxiv.org
The specificity of quinone-protein interactions also extends to enzymes that utilize RQ as a cofactor. In C. elegans, quinone-dependent dehydrogenases in the electron transport chain must accommodate both UQ and RQ in their quinone-binding pockets, a flexibility not required in their mammalian hosts. biorxiv.org This difference in substrate specificity has driven the evolution of distinct quinone-binding sites in parasitic helminths, presenting opportunities for targeted inhibitor development. biorxiv.org
Table 1: Enzyme Cofactor and Substrate Specificity in this compound Metabolism
| Enzyme | Organism | Cofactor(s) | Substrate(s) | Function | Citation(s) |
|---|---|---|---|---|---|
| RquA | Rhodospirillum rubrum | S-adenosyl-L-methionine (SAM), Mn²⁺/Co²⁺ | Ubiquinone (UQ) | Catalyzes the transfer of an amino group from SAM to UQ to form RQ. | dal.canih.gov |
| COQ-2E | Caenorhabditis elegans | Not specified | 3-hydroxyanthranilate (3HA) | Prenylates 3HA, a key precursor step for RQ biosynthesis. | biorxiv.orgnih.gov |
| COQ-2A | Caenorhabditis elegans | Not specified | 4-hydroxybenzoate (4HB) | Prenylates 4HB, a key precursor step for UQ biosynthesis. | biorxiv.orgnih.gov |
Advanced Analytical Chemistry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quinone Quantification
Liquid chromatography-mass spectrometry (LC-MS) is the definitive analytical technique for the accurate quantification of this compound and ubiquinone in biological samples. nih.govplos.org This method offers high sensitivity and specificity, allowing for the separation and detection of different quinone species even at low concentrations. asm.org
Typically, the methodology involves separating lipid extracts using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govplos.org Reverse-phase columns, such as C18 or pentafluorophenyl (PFP), are commonly employed to separate the hydrophobic quinones based on their polarity and side-chain length. plos.orgelifesciences.org The separated compounds are then introduced into a mass spectrometer, often a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. nih.govplos.org Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each quinone. asm.org For example, mass spectrometry can readily distinguish between RQ and UQ based on their distinct mass-to-charge ratios. The use of internal standards, such as synthetic quinone analogs with different side-chain lengths (e.g., Q₂ or RQ₃), is crucial for accurate quantification. asm.orgplos.org
Table 2: Example Parameters for LC-MS Quantification of Rhodoquinones
| Parameter | Description | Citation(s) |
|---|---|---|
| Chromatography System | Waters Alliance 2795 HPLC or Acquity UPLC | nih.govplos.org |
| Column | Phenomenex Luna PFP or Eclipse Plus C-18 | plos.orgelifesciences.org |
| Mobile Phase | Gradient system with water/acetonitrile containing 0.1% formic acid. | plos.org |
| Detection | Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Micro). | nih.govplos.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | nih.govplos.org |
| Quantification Method | Multiple Reaction Monitoring (MRM). | asm.org |
Application of Isotopic Labeling for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates, or fluxes. frontiersin.orgnih.gov In the study of this compound, stable isotope labeling has been instrumental in elucidating its biosynthetic origins. nih.govcreative-proteomics.com This approach involves supplying cells with a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N. frontiersin.org As the cells metabolize the labeled substrate, the isotope is incorporated into downstream products, including biosynthetic intermediates and the final RQ molecule. nih.gov
By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry, researchers can deduce the metabolic pathways involved and quantify their relative contributions. frontiersin.orgnih.gov A key finding from this methodology was the definitive identification of SAM as the amino group donor for RQ biosynthesis. nih.gov In these experiments, in vitro assays with RquA were supplied with ¹⁵N-labeled methionine, which was converted to ¹⁵N-SAM. nih.gov Subsequent LC-MS analysis detected the formation of ¹⁵N-RQ, confirming that the amino group was transferred directly from SAM to the ubiquinone substrate. nih.gov This type of metabolic flux analysis (MFA) is essential for moving beyond static metabolite concentrations to understand the dynamic nature of cellular metabolism. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Biosynthetic Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds, including the intermediates of the this compound biosynthetic pathway. dal.cauu.nl While LC-MS is ideal for quantification, NMR provides detailed structural information necessary to confirm the identity of reaction products. dal.ca
In the investigation of the RquA enzyme, NMR spectroscopy was used in conjunction with isotopic labeling to identify the products formed during the conversion of UQ to RQ. dal.ca The analysis of reaction mixtures containing ¹³C-labeled substrates allowed for the unambiguous identification of specific atoms within the product molecules, helping to piece together the complex reaction mechanism. researchgate.netresearchgate.net However, a significant challenge in using NMR for this purpose is the often low abundance and instability of biosynthetic intermediates, which can make it difficult to obtain sufficient sample quantities for analysis. asm.org
Computational and Structural Biology
Molecular Modeling and Dynamics Simulations of Enzyme-Quinone Interactions
Computational and structural biology approaches provide atomic-level insights into how enzymes recognize and interact with their quinone substrates, complementing experimental data. researchgate.net Homology modeling, using servers like trRosetta and AlphaFold, has been employed to predict the three-dimensional structures of RQ biosynthetic enzymes, such as RquA. dal.caresearchgate.netexeter.ac.uk These models revealed that RquA possesses a Rossmann-fold characteristic of SAM-dependent methyltransferases, and they helped identify the putative binding site for SAM and a large hydrophobic patch likely involved in membrane interaction. dal.caresearchgate.net
Molecular docking simulations are used to predict the preferred binding orientation of a substrate (like UQ or RQ) within an enzyme's active site. nih.govbiorxiv.org Such studies on the C. elegans sulfide (B99878):quinone oxidoreductase (SQRD) predicted favorable binding energies for both UQ and RQ, suggesting the enzyme can utilize both electron carriers. nih.govbiorxiv.org
To investigate the stability and dynamics of these interactions over time, molecular dynamics (MD) simulations are performed. dal.canih.gov MD simulations of the RquA enzyme suggested that it functions as a monotopic membrane protein and that this association with the lipid bilayer is essential for its ability to bind UQ and perform its catalytic function. dal.ca Similarly, MD simulations of SQRD complexed with either UQ or RQ demonstrated that the complexes were stable and that the quinones remained positioned near the FAD cofactor, a distance compatible with electron transfer. nih.govbiorxiv.org These computational methods are crucial for generating hypotheses that can be tested experimentally, such as through site-directed mutagenesis, and for understanding the molecular basis of enzyme specificity and function. researchgate.net
Table 3: Application of Computational Methods in this compound Research
| Method | Enzyme/Complex | Key Findings | Citation(s) |
|---|---|---|---|
| Homology Modeling | RquA (Rhodospirillum rubrum) | Predicted a Rossmann-fold structure similar to SAM-dependent methyltransferases; identified putative SAM-binding site and hydrophobic membrane-association patch. | dal.caresearchgate.netresearchgate.net |
| Molecular Docking | SQRD (C. elegans) with RQ/UQ | Predicted favorable binding energies for both RQ and UQ, suggesting dual substrate capability. | nih.govbiorxiv.org |
| Molecular Dynamics | RquA (Rhodospirillum rubrum) | Showed RquA likely functions as a monotopic membrane protein and that membrane association is critical for UQ binding and catalysis. | dal.ca |
| Molecular Dynamics | SQRD (C. elegans) with RQ/UQ | Confirmed the stability of the enzyme-quinone complexes and maintained a distance between the quinone and FAD cofactor suitable for electron transfer. | nih.govbiorxiv.org |
Protein Structure Prediction and Homology-Based Characterization (e.g., AlphaFold, trRosetta)
The advent of highly accurate, deep learning-based protein structure prediction tools has revolutionized the study of proteins for which experimental structures are unavailable. This is particularly relevant for the this compound biosynthesis pathway, where many enzymes are either unique to a small number of organisms or have divergent sequences from their more common homologs.
AlphaFold , a state-of-the-art AI system, predicts the three-dimensional structure of a protein from its amino acid sequence with remarkable accuracy. exlibrisgroup.com This has been instrumental in characterizing enzymes involved in RQ synthesis. For instance, AlphaFold has been used to predict the structure of 4-hydroxybenzoate polyprenyltransferase (COQ2) from the parasitic fluke Fasciola hepatica. biorxiv.org By comparing the predicted structure of the fluke's COQ2 with the human equivalent, researchers identified non-conserved residues in the putative active site. biorxiv.org This structural insight suggests a potential difference in substrate specificity, which could be exploited for the development of parasite-specific inhibitors. biorxiv.org
Similarly, trRosetta is another powerful algorithm for protein structure prediction that uses deep learning to predict inter-residue geometries and build 3D models. scholaris.canih.gov While specific applications to RQ-related proteins are part of the broader effort to model entire proteomes, the principles are the same: generating reliable structural models to infer function, identify active sites, and understand protein-protein or protein-ligand interactions. nih.govasm.org
These predictive tools enable homology-based characterization by allowing researchers to:
Identify Functional Domains: By comparing predicted structures to databases of known protein folds, researchers can identify conserved domains, such as the methyltransferase domain in RquA or the polyprenyltransferase domain in COQ-2.
Analyze Active Sites: High-resolution models allow for the detailed examination of active site architectures, providing clues about substrate binding and catalytic mechanisms. This is crucial for understanding how enzymes in RQ-producing organisms might have evolved to utilize different precursors compared to their counterparts in organisms that only produce ubiquinone (UQ).
Guide Mutagenesis Studies: Predicted structures can guide the design of site-directed mutagenesis experiments to test hypotheses about the function of specific residues.
The table below summarizes examples of proteins involved in or related to quinone metabolism that have been subjects of structural prediction studies.
| Protein/Complex | Organism/System | Prediction Tool | Key Finding/Application |
| COQ2 | Fasciola hepatica | AlphaFold | Identified non-conserved residues in the active site compared to human COQ2, suggesting different substrate specificity. biorxiv.org |
| Sam50 homolog | Free-living metamonads | AlphaFold 2.0 | Predicted structure showed a smaller barrel with a different conformation compared to well-characterized homologs. nih.gov |
| BhaC1 | Tistrella mobilis | AlphaFold | Modeled the interaction between the enzyme and its peptide substrate, explaining its selectivity in modifying a C-terminal tryptophan. biorxiv.org |
Bioinformatics for Phylogenetic Analysis of this compound-related Proteins
Bioinformatics plays a crucial role in unraveling the evolutionary history of this compound biosynthesis. By comparing protein sequences across a vast range of organisms, phylogenetic analysis helps to trace the origins and distribution of the genes involved.
A key protein in this context is RquA , the enzyme responsible for converting ubiquinone to this compound in bacteria and some protists. scholaris.caelifesciences.org Phylogenetic analyses of RquA have revealed several key insights:
Patchy Distribution : The gene encoding RquA, rquA, is found in a sparse and scattered pattern across different bacterial and eukaryotic lineages, suggesting it is not a universally conserved gene. nih.govresearchgate.net
Bacterial Origin and Lateral Gene Transfer (LGT) : Phylogenetic trees show that all RquA homologs likely evolved from a larger family of bacterial methyltransferases. scholaris.canih.gov The analysis strongly suggests that eukaryotes acquired the rquA gene from bacteria via LGT on at least two separate occasions. Subsequently, the gene was likely transferred multiple times between different protist lineages. scholaris.canih.gov
Adaptation to Hypoxia : The presence of rquA and the ability to produce RQ is strongly correlated with adaptation to low-oxygen environments, where RQ-mediated fumarate (B1241708) reduction provides an alternative to aerobic respiration. scholaris.canih.gov
These bioinformatic studies have fundamentally changed the understanding of RQ evolution, demonstrating that this metabolic capability was not inherited vertically from a common ancestor in eukaryotes but was acquired and spread through horizontal gene transfer events. This explains its presence in distantly related organisms that share a common anaerobic or facultative anaerobic lifestyle.
Model Organism Systems for this compound Research
Model organisms are indispensable for studying the biosynthesis and function of this compound in a controlled, experimental setting. The distinct RQ biosynthetic pathways in prokaryotes and eukaryotes have led to the adoption of different model systems for their respective study.
Utilization of Caenorhabditis elegans as a Eukaryotic Model
The free-living nematode Caenorhabditis elegans has emerged as the primary genetically tractable animal model for studying this compound biosynthesis. nih.gov Its utility stems from several key characteristics:
It is one of the few animal species that naturally synthesizes and utilizes RQ. nih.govnih.gov
It possesses a powerful genetic toolkit, including well-established methods for gene knockout, RNA interference (RNAi), and CRISPR-based genome editing. nih.govresearchgate.net
It can survive in hypoxic conditions by switching to an RQ-dependent anaerobic metabolism, similar to parasitic helminths. nih.govnih.gov
Research using C. elegans has yielded groundbreaking discoveries about the animal-specific RQ pathway:
Distinct from the Bacterial Pathway : Studies in C. elegans have shown that, unlike in bacteria, ubiquinone is not an obligate precursor for RQ synthesis. biorxiv.orgnih.gov Mutant worms unable to synthesize UQ can still produce RQ. nih.gov
Requirement of the Kynurenine Pathway : Genetic and biochemical studies have demonstrated that the biosynthesis of RQ in C. elegans requires precursors generated from the degradation of tryptophan via the kynurenine pathway. nih.govnih.govnih.gov Specifically, enzymes like kynureninase (KYNU-1) are essential for producing the arylamine head group of RQ. biorxiv.orgnih.gov
Shared Downstream Enzymes : While the initial precursors differ, the RQ and UQ biosynthetic pathways in C. elegans appear to share common downstream enzymes, such as those encoded by the coq-5 and coq-6 genes. researchgate.net
The table below highlights key genes in C. elegans that have been identified as crucial for this compound metabolism.
| Gene Name | Protein Function | Role in RQ Metabolism |
| kynu-1 | Kynureninase | Essential for producing arylamine precursors for RQ synthesis. Its deletion abolishes RQ production. nih.govresearchgate.net |
| coq-2 | 4-hydroxybenzoate polyprenyltransferase | An alternatively spliced isoform (COQ-2e) is required for efficient RQ synthesis. elifesciences.org |
| kmo-1 | Kynurenine 3-monooxygenase | Its deletion drastically reduces RQ levels, indicating its role in generating a key precursor. researchgate.net |
Application of Rhodospirillum rubrum as a Prokaryotic Model
The purple non-sulfur bacterium Rhodospirillum rubrum is a facultative anaerobe that has been the principal model for elucidating the prokaryotic RQ biosynthetic pathway. nih.gov It can grow under various conditions, including anaerobic photosynthesis and aerobic or anaerobic respiration, making it ideal for studying the metabolic switch involving RQ. nih.govasm.org
Key findings from research on R. rubrum include:
Ubiquinone as a Precursor : In vivo feeding experiments and genetic studies have conclusively shown that ubiquinone is a required intermediate for RQ synthesis in this bacterium. nih.govasm.orgresearchgate.net
Identification of rquA : The gene rquA, which encodes the enzyme that converts UQ to RQ, was first identified in R. rubrum. researchgate.net RquA is a methyltransferase homolog that catalyzes the final amination step in the pathway. researchgate.net
Function in Anaerobic Metabolism : In R. rubrum, RQ functions as an electron carrier in a fumarate reduction pathway, which is critical for maintaining redox balance during anaerobic metabolism. nih.gov
The study of R. rubrum has been foundational, establishing a clear biochemical pathway for RQ synthesis in prokaryotes that contrasts sharply with the pathway later discovered in animals. nih.govnih.gov
Development of High-Throughput Assays for Modulators of RQ-Dependent Metabolism
Because this compound is essential for many pathogenic parasites but absent in their mammalian hosts, its biosynthetic pathway is an ideal target for new anthelmintic drugs. nih.govnih.gov The development of high-throughput screening (HTS) assays is a critical step in discovering compounds that can inhibit this pathway.
C. elegans has been central to the creation of such assays. Researchers have developed an in vivo, whole-animal screening platform based on the worm's reliance on RQ for survival under specific conditions. scholaris.canih.gov The assay methodology is as follows:
C. elegans larvae are exposed to potassium cyanide (KCN). biorxiv.orgnih.gov KCN blocks Complex IV of the electron transport chain, inhibiting aerobic respiration and forcing the worms to switch to RQ-dependent anaerobic metabolism to survive. biorxiv.orgnih.gov
Wild-type worms survive this treatment, whereas worms with genetic defects in RQ synthesis cannot. biorxiv.orgnih.gov
This system can be adapted for HTS by exposing wild-type worms to KCN in the presence of thousands of different small molecules from compound libraries. scholaris.cawordpress.com
Compounds that prevent the worms from surviving the KCN treatment are identified as potential inhibitors of RQ synthesis or RQ-dependent metabolic pathways. nih.gov An image-based assay that monitors worm movement can be used to quantify survival and recovery. biorxiv.orgscholaris.ca
This approach has been validated and used to screen large chemical libraries, including the Spectrum library of clinically approved drugs and natural products, leading to the identification of numerous compounds with the potential to be repurposed as anthelmintics. scholaris.ca This high-throughput method avoids many of the pitfalls of in vitro screens by testing for compound efficacy in a whole-animal context from the outset. plos.org
Future Directions in Rhodoquinone Research
Unraveling Remaining Unidentified Biosynthetic Enzymes and Pathways
A complete blueprint of rhodoquinone biosynthesis is still under construction, with distinct and convergently evolved pathways in prokaryotes and animals presenting unique sets of unanswered questions. nih.govresearchgate.net
In bacteria such as Rhodospirillum rubrum, ubiquinone (Q) is the established precursor to RQ. plos.orgasm.org The enzyme RquA is known to be essential for this conversion; however, the full enzymatic cascade is not yet delineated. plos.orgnih.gov The precise mechanism by which the methoxy (B1213986) group of ubiquinone is replaced by an amino group, and the identity of the amine donor, are critical missing pieces of the puzzle. researchgate.netdal.ca Identifying the complete cohort of enzymes involved in the bacterial pathway is a primary objective. nih.govasm.org
Conversely, in animals like the nematode Caenorhabditis elegans and parasitic helminths, RQ synthesis initiates from arylamine precursors derived from the kynurenine (B1673888) pathway, which metabolizes tryptophan. nih.govnih.govnih.gov This pathway co-opts several enzymes from the canonical ubiquinone synthesis machinery, such as COQ-2 and COQ-6. nih.govresearchgate.net However, key enzymes specific to the RQ branch remain unknown. For instance, the precursor 3-hydroxyanthranilic acid (3HA) lacks a hydroxyl group that is present on the final RQ ring, implying the action of a yet-to-be-identified hydroxylase. nih.gov Elucidating these missing enzymatic steps is crucial for a comprehensive understanding of RQ production in animals.
Comprehensive Structural and Mechanistic Characterization of Key Enzymes
Understanding the function of key biosynthetic enzymes at a molecular level requires detailed structural and mechanistic studies. For the bacterial pathway, RquA is a major focus. While identified as a methyltransferase-like protein, recent in-vitro evidence demonstrates that it functions as a novel aminotransferase, utilizing S-adenosyl-L-methionine (SAM) as the amino group donor in a reaction that requires divalent metal cations like Mn²⁺. dal.caresearchgate.net This represents a previously unknown enzymatic mechanism for a SAM-dependent enzyme. dal.ca Obtaining a high-resolution crystal structure of RquA is a critical next step to visualize its active site, understand its interaction with both ubiquinone and SAM, and unravel how it catalyzes this unusual reaction. researchgate.netresearchgate.net Overcoming current challenges in recombinant RquA refolding and solubility is key to achieving this goal. researchgate.net
In the animal pathway, the polyprenyltransferase COQ-2 is a central regulatory node. elifesciences.org Research has revealed that alternative splicing of the coq-2 gene produces two distinct isoforms, COQ-2a and COQ-2e. elifesciences.orgnih.gov This splicing event dictates the choice of substrate: COQ-2a preferentially uses 4-hydroxybenzoic acid (4HB) to produce ubiquinone, while COQ-2e uses 3-hydroxyanthranilic acid (3HA) to initiate this compound synthesis. elifesciences.org Future structural studies, including cryo-electron microscopy or X-ray crystallography of both COQ-2 isoforms, are needed to elucidate the structural basis for this substrate specificity. Understanding how the subtle differences between the "a" and "e" exons alter the enzyme's active site to accommodate different ring precursors will provide profound insight into the metabolic rewiring that allows for anaerobic adaptation.
| Enzyme | Organism Type | Known Function/Features | Research Goal |
| RquA | Bacteria, Protists | Essential for RQ synthesis from UQ; SAM-dependent aminotransferase activity. plos.orgdal.ca | High-resolution crystal structure; detailed mechanistic analysis of amine transfer. |
| COQ-2 | Animals (e.g., C. elegans) | Polyprenyltransferase; alternative splicing (isoforms 2a/2e) controls UQ vs. RQ synthesis. elifesciences.orgnih.gov | Structural determination of both isoforms to understand substrate switching. |
| Unknown Hydroxylase | Animals (e.g., C. elegans) | Postulated to add a hydroxyl group to the 3HA-derived ring. nih.gov | Identification and characterization. |
Exploration of Novel Biological Functions and Signaling Roles
While RQ's primary function as an electron carrier in anaerobic fumarate (B1241708) reduction is well-established, emerging evidence suggests its roles may be more diverse. nih.gov Recent studies in C. elegans have revealed that RQ-dependent metabolism is crucial for survival in environments with high concentrations of hydrogen sulfide (B99878) (H₂S). nih.gov RQ participates in a mitochondrial sulfide oxidation pathway, a function not sustainable by ubiquinone alone under high sulfide load. nih.gov Furthermore, because cyanide detoxification can generate H₂S, RQ metabolism also confers resistance to cyanide-producing pathogens like Pseudomonas aeruginosa. nih.gov
Future research will likely uncover additional roles for RQ in metabolic adaptation and stress resistance. The link between RQ synthesis in animals and the kynurenine pathway is particularly intriguing. nih.govnih.gov The kynurenine pathway produces a variety of neuroactive and immunomodulatory molecules, raising the possibility that RQ or its biosynthetic intermediates could have signaling functions, acting as sensors or regulators of the metabolic state. Investigating whether RQ levels can modulate signaling pathways or gene expression in response to hypoxia or other metabolic cues is a promising avenue of research.
Deeper Insights into Evolutionary Adaptations and Convergent Evolution
The existence of two distinct biosynthetic pathways for RQ is a striking example of convergent evolution. nih.govresearchgate.net One major research direction is to trace the evolutionary history of these pathways to understand how different life forms solved the same problem: survival without oxygen.
In many bacteria and some microbial eukaryotes, the ability to synthesize RQ relies on the enzyme RquA. elifesciences.org Phylogenetic analyses indicate that the rquA gene was likely acquired by eukaryotes on multiple occasions through lateral gene transfer (LGT) from bacteria, providing a rapid evolutionary route to anaerobic adaptation. nih.govelifesciences.org
In contrast, animals such as helminths and mollusks evolved a completely different strategy that does not involve RquA. nih.govnih.gov They repurposed enzymes from their existing ubiquinone synthesis pathway and coupled them to the kynurenine pathway. nih.gov A key innovation in this process was the evolution of alternative splicing for the coq-2 gene, enabling a metabolic switch between UQ and RQ production. elifesciences.orgnih.gov A significant evolutionary question is whether this splicing mechanism arose once in a common ancestor and was subsequently lost in most animal lineages, or if it evolved independently in the different phyla that produce RQ. nih.gov Comparative genomics and transcriptomics across a wider range of RQ-producing and non-producing species will be essential to resolve these questions and paint a clearer picture of the evolutionary pressures that drove the adoption of this critical metabolic adaptation.
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